molecular formula C17H18ClFN4O B2684653 2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-6-fluorobenzamide CAS No. 1448134-81-3

2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-6-fluorobenzamide

Cat. No.: B2684653
CAS No.: 1448134-81-3
M. Wt: 348.81
InChI Key: ZREJKEHIRWDBCL-UHFFFAOYSA-N
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Description

2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-6-fluorobenzamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a chloro group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-6-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with pyrrolidine under controlled conditions . The resulting intermediate is then reacted with 6-fluorobenzoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-6-fluorobenzamide involves its interaction with specific molecular targets. The pyrimidine ring and the fluorobenzamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[4,6-dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-6-fluorobenzamide is unique due to its combination of a pyrrolidine group, a chloro group, and a fluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyrimidine derivatives .

Properties

IUPAC Name

2-chloro-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c1-10-15(11(2)21-17(20-10)23-8-3-4-9-23)22-16(24)14-12(18)6-5-7-13(14)19/h5-7H,3-4,8-9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREJKEHIRWDBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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